AsF5.HF.6H2O
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Overview
Description
The compound “AsF5.HF.6H2O” is a hydrated form of arsenic pentafluoride combined with hydrogen fluoride and water. Arsenic pentafluoride is a chemical compound of arsenic and fluorine, known for its high toxicity and colorless gaseous state
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsenic pentafluoride can be synthesized through several methods:
Direct Combination: Arsenic and fluorine react directly to form arsenic pentafluoride[ 2As + 5F_2 \rightarrow 2AsF_5 ]
Reaction with Arsenic Trifluoride: Arsenic trifluoride reacts with fluorine to produce arsenic pentafluoride[ AsF_3 + F_2 \rightarrow AsF_5 ]
Addition of Fluorine to Arsenic Oxides: Fluorine is added to arsenic pentoxide or arsenic trioxide[ 2As_2O_5 + 10F_2 \rightarrow 4AsF_5 + 5O_2 ] [ 2As_2O_3 + 10F_2 \rightarrow 4AsF_5 + 3O_2 ]
Industrial Production Methods
Industrial production of arsenic pentafluoride often involves the direct combination of arsenic and fluorine under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Arsenic pentafluoride undergoes various chemical reactions, including:
Oxidation: Arsenic pentafluoride can act as an oxidizing agent.
Reduction: It can be reduced to arsenic trifluoride.
Substitution: Arsenic pentafluoride can form halide complexes and is a powerful fluoride acceptor.
Common Reagents and Conditions
Sulfur Tetrafluoride: Reacts with arsenic pentafluoride to form an ionic hexafluoroarsenate complex[ AsF_5 + SF_4 \rightarrow SF_3^+ + AsF_6^- ]
Major Products
Hexafluoroarsenate Complexes: Formed through reactions with various reagents, showcasing the compound’s ability to accept fluoride ions.
Scientific Research Applications
Arsenic pentafluoride and its hydrated form have several scientific research applications:
Chemistry: Used in the study of intercalation compounds and as a reagent in various chemical reactions.
Biology: Investigated for its interactions with biological molecules, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in controlled environments.
Industry: Utilized in the production of high-purity compounds and as a catalyst in organic synthesis.
Mechanism of Action
Arsenic pentafluoride acts primarily as a strong fluoride acceptor, forming stable complexes with various cations. Its mechanism involves the formation of ionic bonds with fluoride ions, leading to the creation of hexafluoroarsenate complexes .
Comparison with Similar Compounds
Similar Compounds
- Phosphorus Pentafluoride (PF5)
- Antimony Pentafluoride (SbF5)
- Bismuth Pentafluoride (BiF5)
Uniqueness
Arsenic pentafluoride is unique due to its high reactivity and ability to form stable fluoride complexes. Compared to phosphorus pentafluoride and antimony pentafluoride, arsenic pentafluoride exhibits distinct chemical behaviors, particularly in its interactions with sulfur tetrafluoride and other reagents .
Properties
IUPAC Name |
pentafluoro-λ5-arsane;hexahydrate;hydrofluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF5.FH.6H2O/c2-1(3,4,5)6;;;;;;;/h;1H;6*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMFBVZVLPCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F.F[As](F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsF6H13O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601047712 |
Source
|
Record name | Hexafluoroarsenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601047712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121995-33-3 |
Source
|
Record name | Hexafluoroarsenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601047712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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